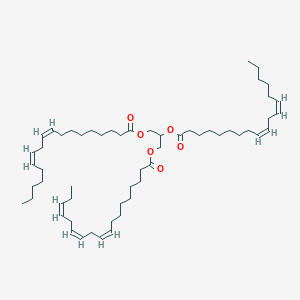
Glycerol 1-alpha-linolenate 2,3-dilinolate
描述
Glycerol 1-alpha-linolenate 2,3-dilinolate is a triacylglycerol compound with the molecular formula C57H96O6 and a molecular weight of 877.4 g/mol. It contains linoleic acid at the sn-1 and sn-2 positions and alpha-linolenic acid at the sn-3 position.
作用机制
Target of Action
Glycerol 1-alpha-linolenate 2,3-dilinolate is a specific type of triacylglycerol (TAG) that contains linoleic acid at the sn-1 and sn-2 positions and α-linolenic acid at the sn-3 position. The primary targets of this compound are likely to be involved in lipid metabolism and inflammation, as suggested by studies on similar TAGs .
Mode of Action
The presence of linoleic acid and α-linolenic acid, both essential fatty acids, suggests that this compound may have important nutritional and physiological effects .
Biochemical Pathways
For instance, a study on a similar TAG, 1-oleate-2-palmitate-3-linoleate (OPL), found that it improved lipid metabolism and gut microbiota, and decreased the level of pro-inflammatory cytokines .
Result of Action
The result of this compound’s action is likely to be an improvement in lipid metabolism and a reduction in inflammation. This is based on studies of similar TAGs, which have shown beneficial effects on these parameters .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, diet can affect the absorption and metabolism of TAGs. Additionally, the gut microbiota can influence the breakdown and utilization of TAGs, potentially affecting their efficacy .
生化分析
Biochemical Properties
. For instance, glycerol 3-phosphate dehydrogenase (GPDH) catalyzes the biosynthesis of sn-glycerol-3-phosphate in eukaryotes and bacteria . This suggests that Glycerol 1-alpha-linolenate 2,3-dilinolate may interact with similar enzymes and proteins.
Cellular Effects
The specific cellular effects of this compound are not well-studied. Glycerol and its derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Glycerol 3-phosphate dehydrogenase (GPD1 and GPD2) are known to act as an NADH shuttle for mitochondrial bioenergetics and function as an important bridge between glucose and lipid metabolism .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well-documented. Glycerol and its derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-understood. The aquaglyceroporin GlpF is known to selectively conduct small molecules, such as glycerol, across the cell membrane under a concentration gradient of the substrate .
Subcellular Localization
The subcellular localization of this compound is not well-documented. Glycerol 3-phosphate dehydrogenase 2 (GPD2) is known to be located on the outer surface of the inner mitochondrial membrane .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycerol 1-alpha-linolenate 2,3-dilinolate involves the esterification of glycerol with linoleic acid and alpha-linolenic acid. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the reaction conditions and increase yield. The purification process may involve additional steps such as distillation and crystallization to ensure the purity of the final product.
化学反应分析
Types of Reactions
Glycerol 1-alpha-linolenate 2,3-dilinolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds in the fatty acid chains to single bonds.
Substitution: The ester groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like ammonia and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Hydroperoxides and aldehydes.
Reduction: Saturated triacylglycerols.
Substitution: Amide derivatives.
科学研究应用
Glycerol 1-alpha-linolenate 2,3-dilinolate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.
Medicine: Explored for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of bio-based lubricants and surfactants.
相似化合物的比较
Similar Compounds
- Glycerol 1,2-dilinoleate 3-alpha-linolenate
- Glycerol 1-alpha-linolenate 2,3-dioleate
- Glycerol 1,2-dioleate 3-alpha-linolenate
Uniqueness
Glycerol 1-alpha-linolenate 2,3-dilinolate is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. The presence of both linoleic acid and alpha-linolenic acid makes it a valuable compound for studying the combined effects of these fatty acids on biological systems.
属性
IUPAC Name |
[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H96O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7,10,16-21,25-30,54H,4-6,8-9,11-15,22-24,31-53H2,1-3H3/b10-7-,19-16-,20-17-,21-18-,28-25-,29-26-,30-27- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPHUAVENUDDAO-JZRYOQFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H96O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
877.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide](/img/structure/B3026010.png)
![8-chloro-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol](/img/structure/B3026014.png)
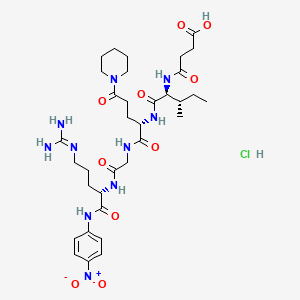
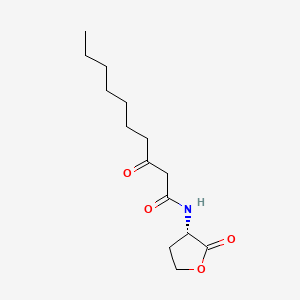
![(2R,4R,7Z,11S,15E,19aR,22S,23S,23aR,25R,26S,27R)-11-acetyl-3,4,10,11,21,22,23,23a-octahydro-22,25,27-trihydroxy-22,26-dimethyl-20H-11,15-methano-23,2,4,19a-[1,2]propanediyl[3]ylidene-2H,13H,19H-1,5,12,18-benzotetraoxacycloheneicosin-6,17(9H,14H)-dione](/img/structure/B3026018.png)
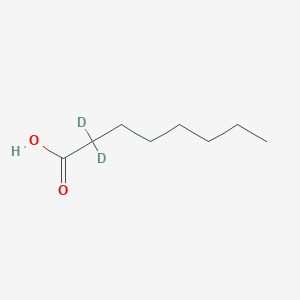
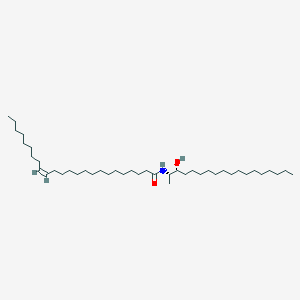
![[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B3026021.png)

![trans-N-[2-(dimethylamino)cyclohexyl]-4-fluoro-benzamide](/img/structure/B3026023.png)
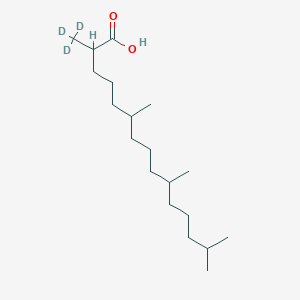
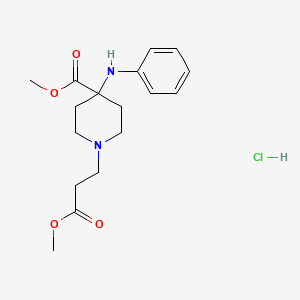
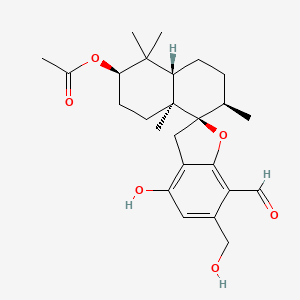
![trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride](/img/structure/B3026032.png)
